7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
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Overview
Description
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is a chemical compound with the molecular formula C8H7BrN4 and a molecular weight of 239.07 g/mol . This compound is part of the benzotriazine family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine typically involves the bromination of 5-methylbenzo[e][1,2,4]triazin-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the triazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methylbenzo[e][1,2,4]triazin-3-amine: Lacks the bromine atom, resulting in different reactivity and applications.
7-Chloro-5-methylbenzo[e][1,2,4]triazin-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
7-Fluoro-5-methylbenzo[e][1,2,4]triazin-3-amine:
Uniqueness
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical modifications. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
7-bromo-5-methyl-1,2,4-benzotriazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCPQJWQLGCWGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647588 |
Source
|
Record name | 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867330-26-5 |
Source
|
Record name | 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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